molecular formula C14H29O5P B8704707 Octanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester CAS No. 40226-04-8

Octanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester

Cat. No. B8704707
Key on ui cas rn: 40226-04-8
M. Wt: 308.35 g/mol
InChI Key: RUZBJWOLSQKZAL-UHFFFAOYSA-N
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Patent
US04595700

Procedure details

2-Bromo octanoic acid ethyl ester (50 g, 0.2M) was heated at 150° with triethyl phosphite (75 g, 0.44M) and the distillate, Bpt 37°-60° condensed as the temperature was raised to 200° over 6 h. The reaction mixture was cooled and distilled under high vacuum (1.00 mm Hg) to afford 2 main fractions (a) Triethyl phosphite b.p. 40°-70° and (b) 2-(diethylphosphono)octanoic acid ethyl ester (49.5 g, 0.16M); b.p. 120°-130° at 0.5 mm Hg. (Found: C, 52.9; H, 9.4. C14H29O5P+0.5H2O requires: C, 53.0; H, 9.5%; δ(CDCl3) 0.88 (3H, m, CH3); 1.32 (17H, m, (CH2)4, 3×CH3); 1.9 (2H, m, CH2); 2.92 (1H, d, d, d, J= 22 Hz, J=10 Hz; J=4 Hz, CH--P); 4.18 (6H, m, 3×CH2O).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[CH:5](Br)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH3:2].[P:14]([O:21]CC)([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17]>>[CH2:1]([O:3][C:4](=[O:13])[CH:5]([P:14]([O:18][CH2:19][CH3:20])([O:15][CH2:16][CH3:17])=[O:21])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH3:2]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)OC(C(CCCCCC)Br)=O
Name
Quantity
75 g
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the distillate, Bpt 37°-60° condensed as the temperature
TEMPERATURE
Type
TEMPERATURE
Details
was raised to 200° over 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
distilled under high vacuum (1.00 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CCCCCC)P(=O)(OCC)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 49.5 g
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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